molecular formula C20H36N8O6 B10772963 H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH

H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH

Cat. No.: B10772963
M. Wt: 484.6 g/mol
InChI Key: VZQHRKZCAZCACO-UHFFFAOYSA-N
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Description

H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH is a synthetic peptide composed of the amino acids arginine, alanine, dehydroalanine, valine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction. Common deprotecting agents include trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH can undergo various chemical reactions, including:

    Oxidation: The dehydroalanine residue can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert dehydroalanine to alanine.

    Substitution: Nucleophilic substitution reactions can occur at the dehydroalanine residue, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as thiols or amines can react with dehydroalanine under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alanine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating diseases related to protein misfolding and aggregation.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The dehydroalanine residue can act as a reactive site for covalent modification of target proteins, potentially altering their function and activity. This modification can affect various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Arg-DL-Ala-DL-Val-DL-Ala-OH: Lacks the dehydroalanine residue, making it less reactive.

    H-DL-Arg-DL-Ala-DL-Leu-DL-Ala-OH: Contains leucine instead of valine, which can affect its hydrophobicity and interaction with target proteins.

    H-DL-Arg-DL-Ala-DL-Ser-DL-Ala-OH: Contains serine instead of dehydroalanine, making it less prone to nucleophilic substitution reactions.

Uniqueness

H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH is unique due to the presence of the dehydroalanine residue, which provides a reactive site for various chemical modifications. This feature makes it a valuable tool for studying protein interactions and developing therapeutic agents.

Properties

Molecular Formula

C20H36N8O6

Molecular Weight

484.6 g/mol

IUPAC Name

2-[[2-[2-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]prop-2-enoylamino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C20H36N8O6/c1-9(2)14(18(32)27-12(5)19(33)34)28-16(30)11(4)25-15(29)10(3)26-17(31)13(21)7-6-8-24-20(22)23/h9-10,12-14H,4,6-8,21H2,1-3,5H3,(H,25,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,22,23,24)

InChI Key

VZQHRKZCAZCACO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(=C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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